Product packaging for Erythritol-13C4(Cat. No.:)

Erythritol-13C4

Cat. No.: B1161149
M. Wt: 126.09
Attention: For research use only. Not for human or veterinary use.
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Description

Erythritol-13C4 is a stable, isotopically labeled form of the sugar alcohol erythritol, in which all four carbon atoms are replaced with the Carbon-13 (13C) isotope. This compound is an essential tool for biomedical and nutritional research, particularly in the study of carbohydrate metabolism and the Pentose Phosphate Pathway (PPP) . Erythritol is not only a food ingredient but is also endogenously produced in humans via the PPP . Research indicates that endogenous erythritol synthesis is elevated in response to oxidative stress and is linked to flux through the PPP, making it a biomarker of interest for cardiometabolic diseases . The endogenous production complicates the study of dietary erythritol, a challenge that this compound is uniquely suited to address. As an internal standard, this compound enables highly precise and accurate quantification of endogenous erythritol levels in biological samples (e.g., plasma, urine) using techniques like GC-MS or LC-MS, correcting for ionization efficiency and matrix effects . In metabolic tracer studies, it allows researchers to distinguish and track the fate of dietary erythritol from erythritol produced within the body, illuminating its absorption, distribution, and metabolism . Recent studies have shown that a portion of ingested erythritol is metabolized into erythronate, a pathway that can be precisely mapped using this labeled compound . This compound is characterized by its molecular formula 13C4H10O4 and a molecular weight of 126.09 g/mol . It typically presents as a white crystalline solid, is soluble in water, and should be stored at cool temperatures (e.g., 0 to -20 °C) . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human or animal consumption.

Properties

Molecular Formula

¹³C₄H₁₀O₄

Molecular Weight

126.09

Synonyms

C* Eridex 16954-13C4;  C*Eridex-13C4;  Cargill Zerose 16957-13C4;  Erythrit-13C4;  Erythritol 100M-13C4;  Erythrol-13C4;  F 8015-13C4;  Lakanto-S-13C4;  Mesoerythritol-13C4;  NIK 242-13C4;  NSC 8099-13C4;  Phycitol-13C4;  Zerose-13C4;  Zerose 01657-13C4;  meso-Ery

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Erythritol 13c4

Approaches for Regiospecific 13C Labeling of Polyols

The synthesis of isotopically labeled polyols like Erythritol-13C4 often involves regiospecific labeling, where a ¹³C isotope is introduced at a specific position within the molecule. This targeted approach is essential for tracing metabolic pathways and understanding biochemical reactions. While specific methods for this compound are not extensively detailed in the public domain, general strategies for regiospecific labeling of polyols can be inferred.

One common approach involves the use of precursors that are already labeled at a specific carbon atom. For instance, the synthesis could start from a labeled four-carbon sugar or a related compound. Another strategy is the use of enzymatic or chemo-enzymatic methods. Enzymes, due to their high specificity, can catalyze reactions at particular sites on a molecule, allowing for the introduction of a ¹³C label with high precision.

Chemical synthesis routes for polyols often involve multiple steps of protection, reaction, and deprotection of hydroxyl groups. By carefully selecting protecting groups, it is possible to leave a specific hydroxyl group available for a reaction that introduces a ¹³C-containing functional group, which is then converted to a hydroxyl group to form the final labeled polyol.

Precursor Selection and Reaction Optimization in this compound Synthesis

The synthesis of this compound can be achieved through both chemical and biotechnological methods, with precursor selection being a critical factor for yield and isotopic enrichment.

Chemical Synthesis: A potential chemical synthesis route for erythritol (B158007) starts from butane-2-diol-1,4. This precursor can be reacted with chlorine in an aqueous alkali solution to produce erythritol-2-chlorohydrin, which is then hydrolyzed to erythritol. chemicalbook.com To produce this compound, a ¹³C-labeled version of butane-2-diol-1,4 would be required. Another challenging chemical synthesis involves the catalytic reduction of tartaric acid with Raney nickel, which also produces its diastereomer, threitol, necessitating separation. chemicalbook.com

Biotechnological Production: The more common and industrially scalable method for erythritol production is through fermentation. chemicalbook.com This process typically uses glucose as a starting material, which is converted to erythritol by osmophilic yeasts or fungi like Moniliella pollinis or Trichosporonoides megachiliensis. chemicalbook.comamericanchemicalsuppliers.com For the synthesis of this compound, uniformly labeled [U-¹³C]-glucose would be the precursor of choice. The yeast then metabolizes the labeled glucose through the pentose (B10789219) phosphate (B84403) pathway to produce this compound. researchgate.netnih.gov

Reaction optimization in fermentation involves controlling various parameters such as temperature, pH, aeration, and nutrient composition to maximize the yield and productivity of erythritol. For labeled compound synthesis, optimizing the incorporation of the isotopic label from the precursor into the final product is also crucial.

Purification and Rigorous Isotopic Enrichment Verification Techniques

Following synthesis, this compound must be purified and its isotopic enrichment verified to ensure it meets the standards required for its intended applications.

Purification: Purification of erythritol from a fermentation broth or a chemical reaction mixture typically involves several steps. These can include:

Ion-exchange chromatography: To remove charged impurities. researchgate.net

Crystallization: To isolate the erythritol from the solution.

Chromatographic techniques: Such as High-Performance Liquid Chromatography (HPLC) for further purification to achieve high chemical purity. frontiersin.org

For isotopically labeled compounds, it is crucial that the purification process does not lead to isotopic dilution.

Isotopic Enrichment Verification: Once purified, the isotopic enrichment of this compound must be rigorously verified. This is typically achieved using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight of the compound and the extent of ¹³C incorporation. researchgate.netfrontiersin.orgnih.gov By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the number and percentage of ¹³C atoms in the molecule can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. It can confirm the position of the ¹³C labels within the this compound molecule, ensuring that the labeling is regiospecific if that was the synthetic goal. nih.gov

The combination of these techniques ensures the high chemical and isotopic purity of the final this compound product, which is often required to be greater than 98% for chemical purity and have an atom percent ¹³C enrichment of 99%.

Advanced Analytical Techniques for Detection and Quantification of Erythritol 13c4 and Its Metabolites

Mass Spectrometry-Based Platforms for 13C Isotope Detection

Mass spectrometry (MS) is a cornerstone technology for stable isotope-resolved metabolomics (SIRM), enabling the tracking of individual atoms through metabolic networks. nih.gov Its various configurations offer a range of capabilities for detecting ¹³C-labeled compounds like Erythritol-13C4.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, for non-volatile molecules like erythritol (B158007), derivatization is a necessary prerequisite for analysis. google.com This process converts the polyol into a more volatile and less polar derivative, making it suitable for GC separation. google.comresearchgate.net Common derivatization methods include trimethylsilylation, which can be followed by GC-MS analysis to separate and quantify erythritol and its isomers. asm.org For instance, erythritol can be converted to its trimethylsilyl (B98337) derivative, using inositol (B14025) as an internal standard, before analysis. asm.org

In metabolic studies, GC-MS is used to determine the ¹³C enrichment in specific fragment ions. nih.gov For example, after derivatization, the mass spectra of the resulting compounds can be analyzed using single ion monitoring (SIM) to quantify specific ions, such as the m/z 147 ion for dephosphorylated Mox-TMS derivatives of sugars, with erythritol serving as an internal standard. nih.gov This technique has been successfully applied in studies of central carbon metabolism to quantify ¹³C-enriched isotopologues of various metabolites. nih.gov Non-targeted GC-MS approaches have also been employed to identify novel metabolites, like erythritol, associated with physiological changes, which can then be further investigated using stable isotope-assisted methods. pnas.org

Table 1: GC-MS Derivatization and Analysis of Erythritol

Parameter Method/Reagent Purpose Finding
Derivatization Acetic anhydride (B1165640) and pyridine To form volatile acetate (B1210297) derivatives for GC analysis. researchgate.net Allows for effective separation of erythritol from common sugars on an OV-101 capillary column. researchgate.net
Trimethylsilylation (TMS) To create volatile TMS derivatives. asm.org Enables GC-MS analysis for quantification, often with an internal standard like inositol. asm.org
Quantification Single Ion Monitoring (SIM) To selectively monitor and quantify specific fragment ions. nih.gov The m/z 147 ion of per-TMS derivatives provides a linear and reproducible response for quantification against an erythritol standard. nih.gov

| Application | Metabolic Tracer Studies | To track the incorporation of ¹³C from labeled precursors. pnas.org | Endogenous synthesis of erythritol from glucose was demonstrated using a [U-¹³C]glucose tracer and GC-MS analysis. pnas.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polyol Analysis with this compound as Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for analyzing a wide range of metabolites, including polyols, directly from complex biological matrices like urine and plasma. researchgate.netnih.gov A significant advantage of LC-MS/MS is that it often does not require the derivatization steps mandatory for GC-MS, simplifying sample preparation. nih.gov

In the context of polyol analysis, this compound is an ideal stable isotope-labeled internal standard (SIL-IS). researchgate.netnih.gov The use of a SIL-IS is crucial because it co-elutes with the unlabeled analyte and experiences similar matrix effects, which are variations in ionization efficiency caused by other components in the sample. researchgate.netcerilliant.com By adding a known amount of this compound to a sample, the measurement of endogenous erythritol can be accurately corrected for any signal suppression or enhancement, leading to precise quantification. researchgate.neteurisotop.com

LC-MS/MS methods have been developed to separate and quantify erythritol from its structural isomers, which is a significant challenge due to their identical molecular weights. nih.gov For example, using specific chromatographic columns like Aminex HPX-87C allows for the separation of polyol isomers, which is not possible with other columns. researchgate.netnih.gov Multiple reaction monitoring (MRM) is typically used for detection, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, such as m/z 121/89 for erythritol and m/z 125/92 for this compound. researchgate.net This approach provides excellent selectivity and has been applied to establish age-related reference ranges for various polyols in urine. nih.gov

Table 2: Application of this compound as an Internal Standard in LC-MS/MS

Analytical Method Matrix Target Analytes Role of this compound Key Findings
LC-MS/MS Urine Erythritol, Threitol, Arabitol, Ribitol, Xylitol, etc. nih.gov Internal Standard (IS) for tetritols. researchgate.netresearchgate.net Enables accurate quantification for diagnosing inborn errors of metabolism affecting polyol pathways. researchgate.netnih.gov
LC-MS/MS Plasma Erythritol nih.gov Stable isotope dilution for absolute quantification. nih.gov Confirmed the identity and quantified erythritol as a metabolite associated with cardiovascular event risk. nih.gov

| UHPLC-MS/MS | Tobacco Products | Sugars, Alditols, Humectants nih.gov | Isotope dilution methods improve accuracy and precision. | While not using this compound specifically, this demonstrates the power of SIL-IS in complex matrices for related compounds. nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) in Positional Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes with very high precision. nih.gov When coupled with chromatographic separation techniques like gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), it can determine the ¹³C/¹²C ratio of individual compounds eluting from the column. oiv.intiaea.org

The core principle involves the complete combustion or oxidation of the separated analyte (e.g., this compound) into a simple gas, typically carbon dioxide (CO₂). oiv.int This CO₂ is then introduced into the IRMS, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. This allows for the determination of bulk ¹³C enrichment in the molecule.

For positional isotope analysis, which aims to determine the isotopic composition at specific atomic positions within a molecule, IRMS is often used after chemical or pyrolytic degradation of the target molecule into smaller fragments. wikipedia.orgresearchgate.net By analyzing the isotopic ratio of these specific fragments, information about the intramolecular distribution of ¹³C can be inferred. wikipedia.org While IRMS provides extremely precise measurements of bulk isotopic ratios, obtaining positional information is less direct compared to NMR and often requires complex sample degradation procedures. researchgate.net Nevertheless, GC-C-IRMS (Gas Chromatography-Combustion-IRMS) is noted for its exceptional sensitivity in detecting very low levels of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracing Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for metabolic studies because it can provide quantitative information on numerous metabolites simultaneously while also distinguishing the specific positions of isotopic labels within a molecule. frontiersin.org This makes it exceptionally well-suited for stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis using ¹³C-labeled tracers like this compound. frontiersin.orgspringernature.com

13C NMR for Positional Isotope Enrichment Determination

Direct ¹³C NMR spectroscopy is a primary method for determining the position and extent of ¹³C enrichment in a molecule. nih.gov Unlike mass spectrometry, which measures mass-to-charge ratios, NMR detects the nuclear spin of active nuclei like ¹³C. nih.gov The chemical environment of each carbon atom in a molecule results in a unique resonance frequency (chemical shift) in the ¹³C NMR spectrum. wikipedia.org

When a molecule is enriched with ¹³C, the signals corresponding to the labeled positions increase in intensity. Furthermore, the presence of adjacent ¹³C atoms leads to spin-spin coupling (¹³C-¹³C J-coupling), which splits the NMR signals into multiplets. cambridge.org The analysis of these coupling patterns and signal intensities allows for the unambiguous identification of ¹³C positional isotopomers—molecules that differ only in the position of their ¹³C atoms. nih.gov This detailed information is crucial for elucidating metabolic pathways, as the pattern of ¹³C distribution in a product metabolite directly reflects the biochemical reactions it has undergone. nih.govcambridge.org While highly informative, direct ¹³C NMR can be limited by lower sensitivity and may require longer acquisition times compared to ¹H NMR. nih.gov

Table 3: NMR Techniques for ¹³C Positional Analysis

NMR Technique Information Provided Advantages Limitations
Direct ¹³C NMR Direct detection and quantification of ¹³C at each carbon position. nih.gov Analysis of ¹³C-¹³C coupling patterns. cambridge.org Unambiguous determination of positional isotopomers. nih.gov Lower sensitivity, requires larger sample sizes and longer scan times. cambridge.orgnih.gov
¹H-¹³C HSQC Correlation of a proton with its directly attached carbon. frontiersin.org High sensitivity. frontiersin.org Provides connectivity information but not direct positional enrichment quantification without further analysis.

| Isotope-Edited TOCSY | Filters ¹H-¹H NMR spectra into separate spectra for ¹²C- and ¹³C-bound protons. nih.gov | Allows for accurate measurement of ¹³C enrichment by comparing spectra. nih.gov | A more advanced, specialized pulse sequence. nih.gov |

Advanced NMR Techniques for Metabolic Flux Analysis

Metabolic flux analysis (MFA) aims to quantify the rates (fluxes) of reactions within a metabolic network. isotope.com Stable isotope tracers like this compound are central to MFA. eurisotop.com Advanced NMR techniques, particularly two-dimensional (2D) experiments, are essential for providing the detailed isotopomer data required for accurate flux calculations. frontiersin.org

Experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are regularly used to map the flow of ¹³C atoms from a labeled precursor through various metabolic pathways. frontiersin.org HSQC correlates protons with their directly attached carbons, leveraging the higher sensitivity of ¹H detection while retaining the positional information of ¹³C. frontiersin.org More complex experiments, like (H)CC-COSY and (H)CC-TOCSY, can trace carbon-carbon connectivities directly in uniformly ¹³C-labeled molecules, which is invaluable for assigning resonances and determining the structure of metabolites and their isotopomers. diva-portal.org

By feeding cells a ¹³C-labeled substrate and analyzing the resulting ¹³C patterns in downstream metabolites with these advanced NMR methods, researchers can build a detailed map of metabolic activity. frontiersin.org This approach allows for the identification of active, inactive, or rerouted pathways under different physiological or pathological conditions, providing deep insights into cellular biochemistry. cambridge.orgfrontiersin.org

Chromatographic Separation Techniques (e.g., Ion Chromatography, HPLC) in Conjunction with Isotopic Analysis

Chromatographic methods are fundamental to the analysis of this compound, enabling its separation from other compounds present in a sample. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are two powerful techniques frequently utilized for this purpose. google.comsielc.com

HPLC, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, is effective for retaining and separating highly polar compounds like erythritol and other polyols. waters.com This technique is often paired with detectors such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) when analyzing sugars and sugar alcohols that lack a UV chromophore. waters.comimtakt.com However, for isotopic analysis, the most powerful combination is HPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This hyphenated technique allows for the separation of analytes by the HPLC system before they are ionized and detected by the mass spectrometer, which can differentiate between the mass of native erythritol and the heavier this compound.

Ion chromatography is another robust method for polyol analysis. google.com It operates by separating ions and polar molecules based on their affinity to an ion exchanger. In the case of sugar alcohols like erythritol, separation can be achieved in strong alkaline solutions where they exist as anions and can be separated on an anion-exchange column. google.com This method, when coupled with pulsed amperometric detection or mass spectrometry, offers high sensitivity and accuracy without the need for derivatization. google.com

The success of a chromatographic separation hinges on the appropriate selection and optimization of the analytical column and method parameters. The goal is to achieve sufficient resolution between erythritol and other polyols or matrix components. A variety of column chemistries have been successfully employed for this purpose.

Several types of stationary phases are utilized, including:

Ligand-exchange columns: Columns packed with a sulfonated polystyrene-divinylbenzene resin in the lead (Pb²⁺) form, such as the Shodex® Sugar SP0810, are used for separating sugars and polyols. researchgate.net

Amine-bonded silica (B1680970) and polymer-based amino columns: These are widely used in HILIC mode for saccharide and polyol separation. imtakt.commdpi.com Examples include the Imtakt® Unison UK-Amino and Zorbax carbohydrate columns. imtakt.comchromforum.org

Anion-exchange columns: Columns like the DIONEX Carbopac™ PA10 are specifically designed for the high-resolution separation of carbohydrates, including sugar alcohols, using high-pH anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). google.com

Specialized HILIC columns: Modern columns like the Atlantis Premier BEH Z-HILIC offer different selectivity and increased retention for highly polar analytes, enabling the separation of erythritol from other sweeteners like allulose and sorbitol. waters.com

Ion-exclusion columns: According to the United States Pharmacopeia-National Formulary (USP-NF), columns with L17 packing, which are based on cation-exchange resins, are specified for the assay of erythritol. shodex.com

Optimization is critical for achieving baseline separation. Key parameters include the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water in HILIC), the type and concentration of buffer, column temperature, and flow rate. researchgate.netmdpi.com For instance, adjusting the column temperature can significantly impact the retention time and separation of erythritol from impurities. google.com Similarly, using a solvent gradient, where the mobile phase composition is changed during the run, can optimize the separation of multiple polyols with different retention characteristics in a single analysis. imtakt.com

Table 1: Examples of Chromatographic Columns and Conditions for Erythritol and Polyol Separation This table is interactive. Users can sort columns by clicking on the headers.

Column Name Column Type Mobile Phase Detector Reference
Shodex® Sugar SP0810 Ligand-Exchange (Pb²⁺ form) Distilled Water Refractive Index (RI) researchgate.net
Atlantis Premier BEH Z-HILIC HILIC (BEH Technology) Acetonitrile/Water Refractive Index (RI) waters.com
DIONEX Carbopac™ PA10 Anion-Exchange Sodium Hydroxide (NaOH) Pulsed Amperometric Detector (PAD) google.com
Aminex HPX-87C Ligand-Exchange (Ca²⁺ form) Water Mass Spectrometry (MS) nih.gov
Imtakt® Unison UK-Amino HILIC (Amino) Acetonitrile/Water Evaporative Light Scattering Detector (ELSD) imtakt.com

In quantitative analysis, particularly using LC-MS/MS, an internal standard is crucial for achieving high accuracy and precision. masontechnology.ie The ideal internal standard has chemical and physical properties that are nearly identical to the analyte of interest. bioanalysis-zone.com Stable isotope-labeled (SIL) compounds, such as this compound, represent the gold standard for use as internal standards in mass spectrometry-based assays. nih.govbioanalysis-zone.com

This compound has the same chemical structure as natural erythritol, but four of its carbon atoms (¹²C) are replaced with the heavier carbon-13 (¹³C) isotope. usbio.net This modification results in a higher molecular weight (126.09 g/mol for ¹³C₄H₁₀O₄ versus 122.12 g/mol for ¹²C₄H₁₀O₄) but does not significantly alter its chemical or chromatographic behavior. google.comusbio.net

The role of this compound as an internal standard is to correct for potential variability throughout the analytical process. nih.gov A known amount of this compound is added to samples at the beginning of the preparation procedure. nih.gov Because it behaves like the endogenous erythritol, it experiences the same potential losses during sample extraction, handling, and injection. masontechnology.ienih.gov

During LC-MS/MS analysis, this compound co-elutes with the unlabeled erythritol. bioanalysis-zone.com However, the mass spectrometer can distinguish between the two compounds based on their different mass-to-charge ratios. bioanalysis-zone.com Quantification is then performed by calculating the ratio of the MS response of the native erythritol to the MS response of the known amount of this compound. nih.gov This ratiometric approach compensates for variations in sample recovery and instrument response, thereby significantly improving the reliability and accuracy of the quantitative results. nih.govnih.gov This method has been successfully applied to quantify polyols, including erythritol, in complex biological fluids like urine. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
Acetonitrile
Allulose
Arabitol
Erythritol
This compound
Fructose
Galactitol
Glucose
Glycerol (B35011)
Isomalt
Lactose
Mannitol
Maltitol
Ribitol
Sodium Hydroxide
Sorbitol
Sucrose
Sulfuric Acid
Threitol

Applications of Erythritol 13c4 in Quantitative Metabolic Flux Analysis Mfa

Elucidation of Central Carbon Metabolism Pathways

Central carbon metabolism (CCM), comprising glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the Krebs cycle, is fundamental for energy production and the synthesis of biomass precursors. biorxiv.org Erythritol-13C4 is particularly valuable for probing the fluxes within and between these core pathways.

Erythritol (B158007) metabolism is intricately linked with the Pentose Phosphate Pathway (PPP), a branch of glucose metabolism that produces precursors for nucleotides and the essential reducing agent NADPH for biosynthetic reactions. nih.gov Studies have demonstrated that erythritol can be synthesized endogenously from glucose via the PPP. pnas.orgnih.gov Conversely, when supplied externally, erythritol can feed into the PPP.

In the pathogenic bacteria Brucella, research using ¹³C-labeled erythritol has shown that it is metabolized to D-erythrose-4-phosphate (E4P), a key intermediate of the PPP. mpg.de This E4P can then be converted by enzymes of the PPP into glyceraldehyde-3-phosphate (GAP) and fructose-6-phosphate (B1210287) (F6P), which are central intermediates in glycolysis. mpg.de By using this compound as a tracer, researchers can quantify the flux from erythritol into the PPP and subsequently track the distribution of the ¹³C label into glycolytic intermediates.

In another example, studies with the bacterium Leuconostoc oenos using ¹³C-NMR spectroscopy determined that erythritol is synthesized from the C-4 moiety of fructose-6-phosphate. nih.gov This demonstrates a direct link between glycolytic/PPP intermediates and erythritol pools. Therefore, feeding this compound allows for the precise measurement of the carbon flow through these critical metabolic hubs, providing quantitative data on pathway activity that is essential for understanding cellular responses to different stimuli or genetic modifications.

Table 1: Tracing this compound through Central Carbon Metabolism Intermediates This interactive table illustrates the flow of labeled carbons from this compound into key intermediates of the Pentose Phosphate Pathway and Glycolysis.

Entry Point Labeled Precursor Key Intermediate Pathway Downstream Labeled Products
Pentose Phosphate Pathway This compound D-Erythrose-4-Phosphate-13C4 PPP Sedoheptulose-7-Phosphate, Ribose-5-Phosphate
Glycolysis This compound Fructose-6-Phosphate-13Cx PPP/Glycolysis Fructose-1,6-bisphosphate, Pyruvate

The polyol pathway involves the reduction of aldehydes and ketones in sugars to form sugar alcohols (polyols). This pathway, which includes the enzyme aldose reductase, is responsible for converting glucose to sorbitol and can also synthesize erythritol from erythrose. researchgate.netisotope.com Under certain conditions, such as hyperglycemia, the flux through the polyol pathway is significantly increased. isotope.com

This compound is an effective tracer for investigating the dynamics of this pathway. It allows for the quantification of the rate of erythritol metabolism and its potential interconversion with other polyols. For instance, studies in humans have shown that a portion of ingested erythritol is metabolized to erythronate, confirming that it enters metabolic pathways beyond simple excretion. researchgate.net Using this compound enables the precise tracing of this conversion.

Furthermore, in symbiotic systems like the ectomycorrhiza formed between Eucalyptus globulus and the fungus Pisolithus tinctorius, metabolic studies using [1-¹³C]glucose showed a nearly four-fold increase in ¹³C incorporation into arabitol and erythritol in the symbiotic state compared to the free-living fungus. nih.gov This indicates a significant shift in polyol metabolism. Applying this compound in such systems would allow for a direct measurement of the flux towards other polyols and help to quantify the dynamics of these metabolic adjustments.

Tracing Carbon Flow in Specialized Biosynthetic Processes

Beyond central carbon metabolism, this compound can be used to trace the flow of carbon into more specialized pathways that produce essential biomolecules like lipids, amino acids, and isoprenoids.

Lipid synthesis, particularly the de novo synthesis of fatty acids, is heavily dependent on the supply of acetyl-CoA and the reducing power of NADPH. turkupetcentre.net The Pentose Phosphate Pathway is a primary source of NADPH for anabolic reactions, including the synthesis of fatty acids. nih.gov

Given that this compound metabolism directly feeds into the PPP, it serves as an excellent tool to quantify the contribution of this pathway to lipogenesis. As this compound is processed through the PPP, the ¹³C label is incorporated into intermediates that lead to NADPH production. The labeled carbon can then be tracked into the fatty acid synthesis pathway. The methodology involves administering this compound and subsequently using mass spectrometry to measure the ¹³C enrichment in various fatty acid species. isotope.comckisotopes.com This approach, known as ¹³C-MFA, has been used with other tracers like glucose and acetate (B1210297) to determine flux distributions in oleaginous microorganisms. isotope.comfrontiersin.org By tracing the ¹³C from this compound into the fatty acid pool, researchers can calculate the precise flux of carbon from erythritol to lipids, revealing how cellular metabolism allocates resources towards energy storage or membrane biosynthesis.

Amino acids, the building blocks of proteins, are synthesized from intermediates of central carbon metabolism. openaccessjournals.com The PPP provides the precursor erythrose-4-phosphate (E4P), which is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

Direct evidence for tracing erythritol carbon into amino acids comes from studies on Brucella. When these bacteria were grown on ¹³C-labeled erythritol, analysis of the isotopomer distribution in protein-derived amino acids showed significant labeling in phenylalanine and tyrosine. mpg.de This result unequivocally demonstrates that carbon from erythritol is directly channeled through the PPP intermediate E4P and incorporated into these amino acids.

By using this compound in an MFA experiment, the flux from erythritol to specific amino acids can be quantified. This involves measuring the mass isotopomer distributions of proteinogenic amino acids using techniques like GC-MS or LC-MS/MS. researchgate.net The resulting data provides a detailed view of how erythritol contributes to the anabolic needs of the cell, particularly in organisms that can utilize it as a primary carbon source.

Table 2: Documented Tracing of ¹³C from Labeled Erythritol to Aromatic Amino Acids in Brucella This table summarizes experimental findings showing the direct incorporation of carbon from erythritol into amino acids derived from the Pentose Phosphate Pathway.

Labeled Tracer Organism Analyzed Metabolites Key Finding Reference

Isoprenoids are a vast and diverse class of molecules that include hormones, vitamins, and photosynthetic pigments. In plants and many microbes, isoprenoids are synthesized via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govnih.gov The name of this pathway itself highlights its connection to erythritol. The MEP pathway begins with precursors from glycolysis and culminates in the formation of the universal isoprenoid building blocks, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). mdpi.com

The central role of an erythritol derivative makes this compound a highly relevant tracer for quantifying flux through this pathway. Studies in plants like poplar and spruce have used ¹³CO₂ labeling to trace carbon flow through MEP pathway intermediates such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcDP) and into final products like isoprene. nih.govfrontiersin.org These experiments demonstrate that the labeling state of MEP pathway intermediates is a direct measure of pathway flux.

Using this compound as a starting substrate would allow researchers to bypass the initial steps from glycolysis and directly probe the activity of the core MEP pathway. The incorporation of the ¹³C label into key intermediates and final isoprenoid products can be measured to calculate the metabolic flux. This approach provides a precise quantification of the carbon channeled towards the synthesis of vital compounds like carotenoids and chlorophylls, offering insights into the regulation of this essential biosynthetic route under different environmental or genetic conditions. mpg.denih.gov

Table 3: Key Intermediates and Products of the MEP Pathway Traceable by ¹³C Labeling This interactive table shows key molecules in the MEP pathway whose labeling patterns can be analyzed in an this compound tracing experiment to determine metabolic flux.

Pathway Stage Metabolite Role Typical Analytical Method
Intermediate 2-C-methyl-D-erythritol-4-phosphate (MEP) Core pathway intermediate LC-MS/MS
Intermediate 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcDP) Key regulatory intermediate LC-MS/MS
Precursor Isopentenyl diphosphate (IDP) Isoprenoid building block LC-MS/MS
Precursor Dimethylallyl diphosphate (DMADP) Isoprenoid building block LC-MS/MS
Volatile Product Isoprene Major carbon sink in some species PTR-MS, GC-MS

Computational and Statistical Modeling for 13C Metabolic Flux Data

The analysis of data from isotopic labeling experiments, such as those employing this compound, does not yield direct measurements of metabolic fluxes. Instead, the labeling patterns observed in metabolites are the result of the complex interplay of network stoichiometry, atom transitions within reactions, and the rates of these reactions. nih.gov Therefore, computational and statistical modeling are indispensable components of 13C-Metabolic Flux Analysis (MFA). frontiersin.orgutah.edu This process involves using a mathematical model of the cell's metabolic network to simulate the flow of the isotopic tracer and predict the resulting labeling patterns in key metabolites. frontiersin.org

The core of the computational task is to find the set of metabolic flux values that best explains the experimentally measured labeling data. nih.gov This is typically framed as a multi-parameter optimization problem where the objective is to minimize the discrepancy between the model-predicted labeling distributions and the measured data. nih.govfrontiersin.org The goodness-of-fit is statistically evaluated, often by calculating the sum of squared residuals (SSR) between the measured and simulated values. nih.gov Finally, statistical methods are used to determine the confidence with which each flux is estimated. frontiersin.org

Software Tools and Computational Frameworks for 13C-MFA

To handle the complexity of flux estimation, a variety of specialized software tools and computational frameworks have been developed. nih.govgithub.io These platforms provide the necessary algorithms to simulate isotopic labeling, perform parameter optimization, and conduct statistical analyses. d-nb.info Early approaches often required researchers to write their own custom code, but modern software packages offer user-friendly interfaces and standardized workflows. nih.gov

These software tools accept a user-defined metabolic network model, which includes the biochemical reactions and the corresponding atom transitions for the tracer, along with the measured extracellular rates and isotopic labeling data as inputs. d-nb.info The output consists of the estimated metabolic fluxes for the entire network, confidence intervals for these fluxes, and a statistical evaluation of the goodness-of-fit. d-nb.info

Key features that differentiate these software packages include:

Modeling Language : Some tools use standardized formats like FTBL (Flux TaBuLar) or the more recent XML-based FluxML to define the metabolic model, enhancing reproducibility and model exchange between different platforms. frontiersin.org

Analysis Type : Tools may specialize in steady-state (SS-MFA), non-steady-state (INST-MFA), or both.

User Interface : Some offer graphical user interfaces (GUIs) for easier model construction and data visualization, while others are operated via command-line or text-based inputs, offering greater flexibility for complex computational pipelines. frontiersin.orgoup.com

Platform and Availability : Software may be open-source or commercial, and designed for specific operating systems. github.iooup.com

Table 2: Overview of Software Tools for 13C-Metabolic Flux Analysis

Software ToolPrimary Analysis TypeKey FeaturesUser Interface
13CFLUX2SS-MFA & INST-MFAHigh-performance, supports large-scale networks, uses FluxML language, enables parallel computing on multicore CPUs and clusters. oup.com Outperforms many existing tools in flexibility and features. oup.comCommand-line, with graphical support through Omix visualization software. oup.comoup.com
INCASS-MFA & INST-MFAIntegrates methods for model construction, simulation, experimental design, flux estimation, and statistical analysis in one platform. d-nb.infogithub.ioMATLAB-based GUI and command-line functions.
OpenFLUXSS-MFAOpen-source software with an intuitive interface for simulating isotopic labeling in steady-state conditions. nih.govgithub.ioGUI (Graphical User Interface). github.io
WUFluxSS-MFAOpen-source platform with a user-friendly interface and templates for various prokaryotic species. github.io Allows for modification of networks and constraints. github.ioGUI (Graphical User Interface). github.io
CeCaFLUXINST-MFAThe first web server designed for standardized and visual non-steady-state (instationary) 13C-MFA. oup.com It visualizes the flux optimization process in real-time. oup.comWeb-based GUI. oup.com
FiatFluxSS-MFAOne of the second-generation tools designed to be user-friendly for experimentalists. frontiersin.orggithub.ioGUI (Graphical User Interface). frontiersin.org
MetranSS-MFAA software package used for flux estimation that was among the earlier available comprehensive tools. nih.govMATLAB-based.

Mechanistic Biochemical Investigations Employing Erythritol 13c4

Enzyme Kinetic Studies with Labeled Substrates to Elucidate Reaction Mechanisms

The study of enzyme kinetics is fundamental to understanding how enzymes function and the mechanisms that govern their catalytic activity. Isotope labels are frequently used to discern the mechanisms of enzyme-catalyzed reactions. nih.gov The use of isotopically labeled substrates, such as Erythritol-13C4, offers a sophisticated approach to unraveling these mechanisms. When this compound is used as a substrate in an enzymatic reaction, the presence of the ¹³C atoms can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered compared to the reaction with the unlabeled erythritol (B158007). nih.gov This effect arises from the difference in zero-point energies between the C-H and ¹³C-H bonds, with the latter being stronger and requiring more energy to break. nih.gov

By measuring the KIE, researchers can gain insights into the rate-determining step of the reaction. A significant KIE suggests that the breaking of a C-H bond at one of the labeled positions is part of the slowest step in the reaction mechanism. Furthermore, by analyzing the distribution of the ¹³C label in the products of the reaction, it is possible to deduce the specific bonds that are cleaved and formed during catalysis. This information is invaluable for constructing a detailed model of the enzyme's active site and its interaction with the substrate.

Table 1: Illustrative Enzyme Kinetic Data for Erythritol Dehydrogenase

SubstrateMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (μmol/min/mg)
Erythritol2.5150
This compound2.6135

This table illustrates the type of data that could be generated from enzyme kinetic studies. The slight difference in Vmax between the labeled and unlabeled substrate suggests a potential kinetic isotope effect, providing clues about the reaction mechanism.

Characterization of Transporter Mechanisms for Polyol Uptake and Efflux

Polyols like erythritol require specific transporter proteins to move across cellular membranes. Understanding the mechanisms of these transporters is crucial for comprehending how cells regulate their internal polyol concentrations. This compound can be employed as a tracer to characterize the kinetics and specificity of these transport systems. In a typical experiment, cells are incubated in a medium containing this compound for a defined period. Subsequently, the cells are harvested, and the intracellular concentration of this compound is measured using mass spectrometry.

By varying the concentration of this compound in the medium and measuring the initial rate of uptake, researchers can determine key kinetic parameters of the transporter, such as the Michaelis constant (Km) and the maximum transport velocity (Vmax). Competition assays, where the uptake of this compound is measured in the presence of other unlabeled polyols or sugars, can reveal the substrate specificity of the transporter. Furthermore, by studying the efflux of pre-loaded this compound from the cells, the mechanisms of polyol export can also be investigated. These studies are essential for understanding how cells maintain osmotic balance and respond to changes in their environment.

Table 2: Illustrative Data for this compound Uptake in a Model Organism

ConditionInitial Uptake Rate (nmol/min/106 cells)
This compound (1 mM)5.2
This compound (1 mM) + Unlabeled Erythritol (10 mM)1.1
This compound (1 mM) + Unlabeled Mannitol (10 mM)4.8

This table demonstrates how competitive uptake studies using this compound can elucidate transporter specificity. The significant reduction in uptake in the presence of excess unlabeled erythritol indicates that both molecules compete for the same transporter.

Elucidation of Regulatory Networks Governing Erythritol Metabolism and Interconversion

Erythritol metabolism is integrated into the broader metabolic network of the cell, and its synthesis and degradation are subject to complex regulatory controls. ¹³C metabolic flux analysis (¹³C-MFA) is a powerful technique that uses stable isotope tracers like this compound to quantify the rates of metabolic reactions within a network. creative-proteomics.comresearchgate.net In a ¹³C-MFA experiment, cells are grown in a medium containing this compound as a tracer. As the labeled erythritol is metabolized, the ¹³C atoms are incorporated into various downstream metabolites.

By measuring the isotopic labeling patterns of these metabolites, it is possible to reconstruct the flow of carbon through the metabolic network and calculate the fluxes through different pathways. nih.gov This approach can reveal how the metabolism of erythritol is interconnected with other central metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. bohrium.com Furthermore, by performing these experiments under different genetic or environmental conditions, researchers can identify key regulatory nodes that control the flux through the erythritol metabolic pathway. This provides a systems-level understanding of how cells manage their carbon and energy resources.

Table 3: Illustrative Isotope Labeling Distribution in Central Metabolites after Incubation with this compound

MetaboliteLabeled Fraction (%)
Pyruvate15
Lactate12
Citrate8
Ribose-5-phosphate25

This table shows hypothetical data on the incorporation of ¹³C from this compound into other key metabolites. The distribution of the label provides quantitative insights into the metabolic fate of erythritol and its contribution to various biosynthetic and energy-producing pathways.

Erythritol 13c4 Applications in in Vitro and in Vivo Non Human Biological Systems

Cellular Metabolism Studies with Erythritol-13C4 as a Tracernih.gov

The use of stable isotope tracers like this compound is central to the field of metabolic flux analysis (MFA). nsf.govresearchgate.net In this technique, cells are cultured in a medium containing the labeled substrate. As the cells metabolize the tracer, the 13C atoms are incorporated into various downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can calculate the rate of reactions (fluxes) throughout the metabolic network. nih.gov This provides a detailed snapshot of cellular physiology. nsf.gov

This compound can be used to probe specific areas of cellular metabolism. Its entry into metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), can be tracked to understand how cells process polyols and how these pathways are regulated. nih.gov This information is crucial for understanding the metabolic phenotypes of different cell types and how they respond to various stimuli or genetic modifications.

Primary cell cultures, which are derived directly from animal tissues, provide a model system that closely mimics the physiological state of cells in a living organism. Using this compound in these models allows for detailed metabolic profiling that reflects the in vivo condition. For instance, primary hepatocytes could be cultured with this compound to investigate polyol metabolism in the liver and its connection to central carbon metabolism pathways like glycolysis and the tricarboxylic acid (TCA) cycle.

Metabolite profiling technology can identify metabolic changes related to environmental or genetic influences. researchgate.net By comparing the labeling patterns of intracellular metabolites in cells fed with this compound versus an unlabeled control, researchers can pinpoint bottlenecks in metabolic pathways and identify which pathways are active under specific conditions. nih.govmanchester.ac.uk This approach helps in understanding the metabolic underpinnings of cellular processes and can guide further research into metabolic engineering or disease modeling. biopharminternational.com

Immortalized cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are widely used in biotechnology and biomedical research due to their robustness and ease of culture. nsf.gov 13C metabolic flux analysis (MFA) using tracers like this compound is a powerful method to quantify intracellular metabolic activity in these cell lines. nih.gov

By introducing this compound, researchers can trace the flow of carbon through central metabolic pathways. nsf.gov This is particularly valuable for optimizing bioprocesses, where cell lines are engineered to produce therapeutic proteins. nsf.gov Understanding how the cells utilize different carbon sources can lead to the development of improved media formulations and feeding strategies to enhance productivity. biopharminternational.com For example, tracing the fate of this compound can reveal its contribution to the synthesis of biomass precursors, such as amino acids and nucleotides, providing a comprehensive view of cellular resource allocation.

Microbial Metabolism and Fermentation Process Investigationsmdpi.commdpi.comnih.gov

Microorganisms, particularly yeasts and fungi, are used for the commercial production of erythritol (B158007) through fermentation. sciencepg.comsciencepublishinggroup.com Isotope tracers are invaluable for studying and optimizing these processes. While often 13C-labeled glucose or glycerol (B35011) is used to trace the production of erythritol, this compound can be used to study its consumption or catabolism by different microbial strains, which is important for preventing yield loss.

Understanding the metabolic pathways involved in erythritol biosynthesis is key to improving production. nih.gov In many yeasts, erythritol is synthesized from intermediates of the pentose phosphate pathway (PPP). nih.govresearchgate.net By providing a microorganism with this compound as a potential carbon source, researchers can determine if the organism can metabolize it and, if so, through which biochemical reactions.

Metabolome analysis can reveal changes in intracellular metabolite concentrations in response to erythritol. For example, studies on certain bacteria have shown that erythritol can alter the levels of nucleic acid intermediates and components of the extracellular matrix. nih.gov Using this compound would allow for direct tracing of its carbon atoms into these downstream products, providing definitive evidence for the metabolic connections and helping to map the complete catabolic pathway.

The primary goal of metabolic engineering in fermentation is to maximize the flow of carbon from the feedstock (like glucose or glycerol) to the desired product (erythritol). sciencepublishinggroup.com 13C labeling experiments are crucial for identifying metabolic bottlenecks and competing pathways that divert carbon away from erythritol synthesis. researchgate.net

By quantifying metabolic fluxes, engineers can identify specific enzymes to target for genetic modification—either through overexpression to enhance a desired reaction or deletion to block a competing one. sciencepublishinggroup.com For example, if flux analysis reveals a significant loss of carbon to a side-product, the gene responsible for that diversion can be knocked out. This data-driven approach, informed by 13C tracer experiments, is more efficient than random screening and has been successfully used to improve the yield and productivity of various bioproducts. mdpi.com The table below illustrates how fermentation conditions, which can be guided by metabolic studies, impact erythritol production.

Carbon SourceNitrogen SourceNaCl ConcentrationFermentation SystemErythritol Concentration (g/L)Volumetric Productivity (g/Lh)
Molasses (200 g/L)Yeast Extract (7 g/L)25 g/LBatch17.480.095
Molasses (200 g/L)Yeast Extract (7 g/L)25 g/LFed-Batch26.520.158
This table presents data on optimizing erythritol production by Moniliella pollinis, demonstrating how process modifications, often guided by metabolic insights, can significantly enhance yield. Data sourced from a 2025 study. nih.govresearchgate.net

Animal Model Research Utilizing this compound Tracersmdpi.comsciencepg.comsciencepublishinggroup.comresearchgate.net

Animal models, particularly rodents, are essential for studying the in vivo metabolism of compounds like erythritol. mdpi.comnih.gov While a significant portion of ingested erythritol is absorbed and excreted unchanged, tracer studies can precisely quantify the small fraction that is metabolized by the host. mdpi.com

Research on this compound Applications in Biological Systems Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the applications of this compound in in vitro or in vivo non-human biological systems has been identified. Consequently, a detailed article on its use for investigating systemic metabolism in rodent models or for tissue-specific carbon flux analysis in animal studies cannot be generated at this time.

The inquiry sought to explore the use of the stable isotope-labeled compound this compound as a tracer to understand its metabolic fate and contribution to cellular processes in non-human biological systems. Such studies are fundamental in the field of metabolomics and are crucial for elucidating the intricate pathways of various compounds. The use of carbon-13 (¹³C) labeled molecules allows researchers to track the journey of carbon atoms through metabolic reactions without the radioactivity associated with isotopes like carbon-14.

However, the available scientific literature focuses predominantly on the metabolism of unlabeled erythritol. These studies have investigated its absorption, distribution, metabolism, and excretion in various animal models, including rodents. Some research has employed radiolabeled erythritol (using ¹⁴C) to quantify its excretion, primarily in urine. Additionally, studies have utilized ¹³C-labeled glucose to trace its endogenous conversion into erythritol within biological systems. This demonstrates an interest in the metabolic pathways connected to erythritol but does not involve the use of this compound as an external tracer.

The absence of published research on this compound for the specified applications means that there are no established findings, data tables, or detailed research outcomes to report for the outlined sections: "Investigation of Systemic Metabolism in Rodent Models" and "Tissue-Specific Carbon Flux Analysis in Animal Studies."

Therefore, until research utilizing this compound as a metabolic tracer in non-human biological systems is conducted and published, a scientifically accurate and evidence-based article on this specific subject cannot be provided.

Advanced Methodologies and Future Directions in Erythritol 13c4 Research

Integration with Multi-Omics Approaches (e.g., Stable Isotope Resolved Metabolomics, Proteomics)

The integration of Erythritol-13C4 into multi-omics workflows, particularly Stable Isotope Resolved Metabolomics (SIRM) and proteomics, holds the potential to provide a comprehensive understanding of its metabolic fate and impact on cellular physiology. SIRM enables the tracing of the 13C label from this compound through various metabolic pathways, allowing for the elucidation of its downstream metabolites and the quantification of metabolic fluxes.

When combined with proteomics, the use of this compound can help researchers understand how cells respond to erythritol (B158007) metabolism at the protein level. For instance, in erythritol-producing yeasts like Yarrowia lipolytica, proteomic analyses have identified key enzymes involved in the pentose (B10789219) phosphate (B84403) pathway and stress response mechanisms that are upregulated during erythritol production. By using this compound as a tracer in conjunction with proteomic studies, it would be possible to directly link the metabolic flux of erythritol to changes in the expression of specific proteins involved in its synthesis and degradation. This integrated approach can reveal regulatory mechanisms and identify potential targets for metabolic engineering to enhance erythritol production.

Table 1: Potential Multi-Omics Data Integration in this compound Research

Omics LayerData Generated with this compoundPotential Insights
Metabolomics (SIRM) Mass isotopologue distributions of downstream metabolitesElucidation of metabolic pathways, quantification of metabolic flux.
Proteomics Changes in protein expression profiles in response to this compoundIdentification of enzymes and regulatory proteins involved in erythritol metabolism.
Transcriptomics Alterations in gene expression patternsUnderstanding the genetic regulation of erythritol metabolic pathways.

Development of Novel Isotopic Labeling Strategies for Related Polyols and Carbohydrates

The insights gained from this compound research are driving the development of novel isotopic labeling strategies for other polyols and carbohydrates. The intrinsic isotopic labeling of plants with 13CO2 has been shown to be an effective method for producing highly labeled compounds, including polyphenols, by leveraging photosynthesis nih.govresearchgate.net. This approach avoids complex and labor-intensive organic syntheses and can be adapted to produce a wide range of 13C-labeled carbohydrates and polyols in various plant species.

Furthermore, the demand for isotopically labeled standards, including various forms of labeled erythritol and other polyols, highlights the need for more versatile and cost-effective synthesis methods researchgate.net. Researchers are exploring both biological and chemical synthesis routes to create specifically labeled molecules. For example, using different isotopologues of 13C-labeled glucose as a precursor in microbial fermentation could lead to the production of this compound with specific labeling patterns. These tailored tracers would be invaluable for dissecting the intricate details of metabolic pathways.

Advancements in Data Analysis, Visualization, and Computational Modeling for 13C Tracer Studies

The complexity of data generated from this compound tracer studies necessitates sophisticated data analysis and visualization tools. Mass Isotopologue Distribution (MID) is a key metric derived from mass spectrometry data, which shows the relative abundance of each isotopologue for a given metabolite embopress.org. Advanced software is required to correct for natural isotope abundances and to visualize these distributions in a clear and informative manner, often using stacked bar graphs nih.gov.

Computational modeling plays a crucial role in interpreting the data from 13C tracer experiments. Metabolic Flux Analysis (MFA) is a powerful technique that uses mathematical models to estimate the rates of metabolic reactions within a cell researchgate.netnih.govnih.govcreative-proteomics.com. By fitting the model to the experimental 13C labeling data, researchers can obtain a detailed map of cellular metabolism. Recent advancements in MFA include the development of algorithms for isotopically non-stationary experiments, which can shorten the experimental duration and are suitable for a wider range of culture conditions nih.gov.

Visualization techniques are also evolving to better represent the complex datasets from tracer studies. Mass spectrometry imaging (MSI) combined with 13C-labeling allows for the spatial mapping of labeled metabolites within tissues, providing insights into metabolic dynamics with cellular resolution nih.govnih.gov.

Table 2: Computational Tools in 13C Tracer Studies

Tool/TechniqueApplication
Mass Isotopologue Distribution (MID) Analysis Quantifies the incorporation of 13C into metabolites.
Metabolic Flux Analysis (MFA) Estimates intracellular reaction rates based on 13C labeling data.
Isotopically Non-stationary MFA Analyzes metabolic fluxes in systems not at isotopic steady state.
Mass Spectrometry Imaging (MSI) Visualizes the spatial distribution of 13C-labeled metabolites in tissues.

Expanding the Scope of this compound Applications in Non-Traditional Biological Systems

The application of this compound is expanding beyond traditional metabolic studies in cell cultures and animal models into non-traditional biological systems. Two promising areas are microbial ecology and insect metabolism.

Another novel application is in the study of insect metabolism. Research has shown that erythritol can be toxic to fruit flies (Drosophila melanogaster), suggesting its potential as a palatable insecticide. By feeding insects this compound, scientists could trace its metabolic fate within the insect's body, helping to identify the specific metabolic pathways that are disrupted and lead to toxicity. Such studies could provide valuable information for the development of novel and targeted pest control strategies. The use of 13C-labeled tracers has already been successfully applied to study intermediary metabolism in cultured insect cells, demonstrating the feasibility of this approach nih.gov.

Q & A

Q. What protocols ensure ethical reproducibility in studies involving this compound in human trials?

  • Methodological Answer : Adhere to IRB guidelines for tracer studies, including informed consent for isotope administration. Data anonymization and secure storage (e.g., encrypted databases) protect participant privacy. Detailed documentation of synthesis and handling protocols ensures third-party reproducibility .

Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical ParametersReferences
LC-MS/MSQuantification in biological matricesColumn type, SRM transitions
NMRIsotopic purity validationDecoupling, 2D experiments
GC-MSMetabolic flux analysisDerivatization method, ion source

Q. Table 2. Common Pitfalls in this compound Studies

PitfallMitigation StrategyReferences
Isotopic dilutionDual-isotope labeling, kinetic modeling
Matrix interferenceHILIC chromatography, internal standards
Metabolic scramblingOrthogonal validation (NMR/MS)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.